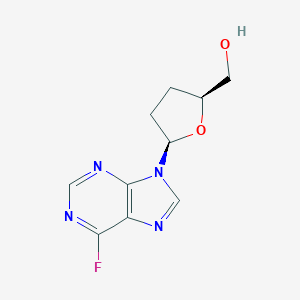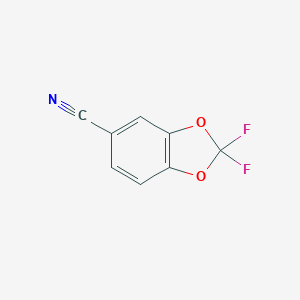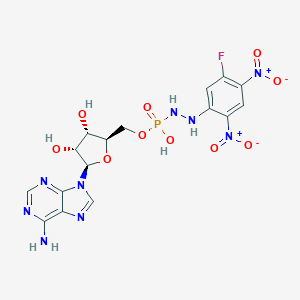
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine, also known as ADPFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in various cellular signaling pathways. ADPFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves its inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby modulating their activity. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can increase the phosphorylation of proteins and modulate their activity. This can have downstream effects on various cellular signaling pathways, leading to changes in cell behavior.
Biochemical and physiological effects:
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can inhibit the activity of various PTPs, including SHP-1, SHP-2, and PTP1B. In vivo studies have shown that Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate various signaling pathways, leading to changes in cell behavior. For example, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to inhibit the growth of cancer cells and promote insulin signaling in diabetic mice.
Advantages and Limitations for Lab Experiments
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has several advantages for lab experiments. It is a potent inhibitor of PTPs and can be used to modulate various cellular signaling pathways. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. It can be toxic to cells at high concentrations, and its effects on PTPs may not be specific to a particular isoform. Additionally, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine may have off-target effects on other enzymes or cellular processes.
Future Directions
There are several future directions for research involving Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. One area of interest is the development of more specific inhibitors of PTPs. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine is a broad-spectrum inhibitor of PTPs, and more specific inhibitors could provide insights into the roles of individual isoforms. Another area of interest is the use of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in combination with other drugs or therapies. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been shown to have synergistic effects with other drugs in some studies, and further research could explore these interactions. Finally, there is interest in using Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine in the development of new therapies for various diseases, including cancer and diabetes.
Synthesis Methods
The synthesis of Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine involves several steps, starting with the reaction of 2,4-dinitro-5-fluorophenylhydrazine with adenosine-5'-monophosphate (AMP) to form the intermediate compound 2,4-dinitro-5-fluorophenylhydrazine-AMP. This intermediate is then treated with phosphorus oxychloride to form Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used extensively in scientific research as a tool to study the role of PTPs in various cellular processes. PTPs are involved in the regulation of many signaling pathways, including those involved in cell growth, differentiation, and apoptosis. By inhibiting PTPs, Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine can modulate these pathways and provide insights into their mechanisms of action. Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine has been used to study the role of PTPs in cancer, diabetes, and neurodegenerative diseases, among others.
properties
CAS RN |
135101-78-9 |
|---|---|
Product Name |
Adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine |
Molecular Formula |
C16H17FN9O10P |
Molecular Weight |
545.33 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(5-fluoro-2,4-dinitroanilino)phosphonamidic acid |
InChI |
InChI=1S/C16H17FN9O10P/c17-6-1-7(9(26(31)32)2-8(6)25(29)30)22-23-37(33,34)35-3-10-12(27)13(28)16(36-10)24-5-21-11-14(18)19-4-20-15(11)24/h1-2,4-5,10,12-13,16,22,27-28H,3H2,(H2,18,19,20)(H2,23,33,34)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
NVHIPXVWGGOHPN-XNIJJKJLSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])NNP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Other CAS RN |
135101-78-9 |
synonyms |
adenosine-5-N'-(2,4-dinitro-5-fluorophenyl)phosphohydrazine DNPH-AMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






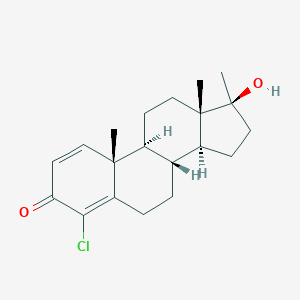
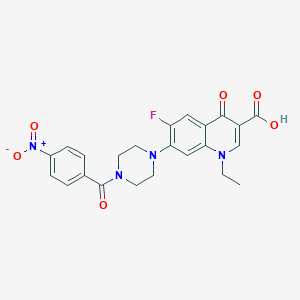
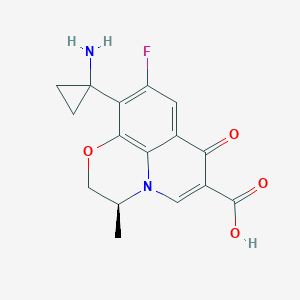

![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
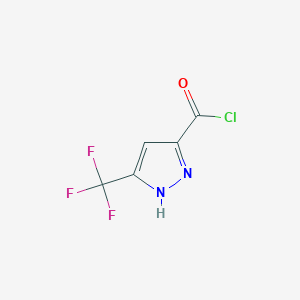


![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
